molecular formula C25H33ClN4O5S2 B2766399 N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1321845-64-0

N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

Cat. No.: B2766399
CAS No.: 1321845-64-0
M. Wt: 569.13
InChI Key: ZUJMARILDJNPOH-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived amide featuring a 5-methoxy-substituted benzo[d]thiazole core linked to a 4-(morpholinosulfonyl)benzamide moiety. The structure includes a diethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility. Benzothiazoles are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The methoxy group at position 5 of the benzothiazole ring likely enhances electron density, influencing binding affinity compared to halogenated analogs .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5S2.ClH/c1-4-27(5-2)12-13-29(25-26-22-18-20(33-3)8-11-23(22)35-25)24(30)19-6-9-21(10-7-19)36(31,32)28-14-16-34-17-15-28;/h6-11,18H,4-5,12-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMARILDJNPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure incorporates a benzo[d]thiazole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C25H33ClN4O5S2C_{25}H_{33}ClN_{4}O_{5}S_{2} with a molecular weight of 569.1 g/mol. The structural components include:

  • Diethylamino group : Enhances solubility and biological activity.
  • Benzo[d]thiazole moiety : Associated with various pharmacological effects.
  • Morpholinosulfonyl group : May contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological pathways. Key mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2) : Preliminary studies indicate that the compound may act as an inhibitor of these enzymes, which are crucial in inflammatory processes .
  • Anticancer Activity : The benzo[d]thiazole structure is known for its anticancer properties, potentially through the modulation of cell signaling pathways involved in proliferation and apoptosis .

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its efficacy in reducing the production of pro-inflammatory cytokines and inhibiting COX enzymes, suggesting potential applications in treating inflammatory diseases .

Anticancer Effects

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving topoisomerase inhibition and modulation of signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
AntimicrobialActivity against Gram-positive bacteria

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole ring and subsequent modifications to introduce functional groups that enhance its biological activity .

Case Study: Structural Modifications

Investigations into structural modifications have revealed that derivatives with altered substituents on the benzothiazole ring exhibit varying degrees of biological activity. For instance, introducing different substituents can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Properties
    • Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases.
  • Anticancer Activity
    • The compound has been evaluated for its anticancer potential against various cancer cell lines. Studies have shown that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Its structural features allow for interaction with multiple biological targets, enhancing its efficacy against tumors.
  • Antimicrobial Activity
    • In vitro studies have indicated that the compound has antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for developing new antibiotics .

Case Studies and Research Findings

A number of studies have documented the applications of this compound:

  • Study on Anti-inflammatory Effects : A research article highlighted the compound's ability to inhibit COX enzymes effectively, suggesting its potential use in treating inflammatory conditions.
  • Evaluation of Anticancer Activity : Another study examined various derivatives of similar compounds and found that those with structural similarities to N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride exhibited promising anticancer properties.
  • Antimicrobial Testing : Research conducted on related compounds showed significant antimicrobial activity against various pathogens, indicating a broader application spectrum for compounds within this chemical class .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

  • Target Compound : 5-Methoxy substitution on benzothiazole.
    • Impact : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This may improve interactions with hydrophobic pockets in enzymes or receptors.
  • N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (, ID 1215321-47-3): 4-Fluoro substitution: Electron-withdrawing, reducing ring electron density. This could alter binding kinetics or metabolic stability compared to the methoxy analog .
  • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (): 5-Chloro and 4-methyl substitutions: Chloro is electron-withdrawing, while methyl is weakly electron-donating.

Variations in the Sulfonyl Group

  • Target Compound: Morpholinosulfonyl. Impact: The morpholine ring contains an oxygen atom, increasing polarity and hydrogen-bonding capacity. This may enhance solubility and interactions with hydrophilic residues in targets.
  • Piperidin-1-ylsulfonyl ():
    • Piperidine vs. Morpholine : Piperidine lacks oxygen, making it less polar. This difference could influence pharmacokinetics, such as membrane permeability or metabolic oxidation .

Amine Side Chain Modifications

  • Target Compound: Diethylaminoethyl group. Protonation as a hydrochloride salt improves aqueous solubility.
  • Dimethylaminoethyl (): Dimethyl vs. Diethyl: Reduced steric bulk and lower lipophilicity. This might decrease tissue distribution but improve renal clearance .

Pharmacological Implications

  • Antimicrobial activity : Nitazoxanide derivatives () inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide-anion interactions . The target’s sulfonyl group may similarly disrupt enzyme function.
  • Anti-inflammatory effects : Benzothiazoles with electron-donating substituents (e.g., methoxy) show enhanced COX-2 inhibition compared to halogenated variants .
  • Metabolic stability: The morpholinosulfonyl group may resist oxidative metabolism better than piperidine or non-sulfonylated analogs, extending half-life .

Comparative Data Table

Feature Target Compound Compound Compound
Benzothiazole Subst. 5-Methoxy 4-Fluoro 5-Chloro, 4-Methyl
Sulfonyl Group Morpholino Piperidine Absent
Amine Side Chain Diethylaminoethyl (HCl salt) Dimethylaminoethyl (HCl salt) Absent
Polarity High (morpholine O) Moderate (piperidine) Low (no sulfonyl)
Likely Solubility High (HCl salt + polar groups) Moderate Low

Q & A

Basic Research Question

  • 1H/13C NMR : Assign signals using DEPT-135 and 2D techniques (HSQC, HMBC) to resolve overlapping peaks, particularly in the diethylaminoethyl and morpholinosulfonyl regions .
  • HRMS : Validate molecular weight (expected ~600–650 g/mol based on analogs) to confirm stoichiometry .
  • IR spectroscopy : Confirm sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
  • Contradiction resolution : Cross-validate with alternative solvents (e.g., DMSO-d6 vs. CDCl3) to address signal splitting caused by conformational exchange .

What strategies are recommended for analyzing the compound’s reactivity toward nucleophilic substitution?

Advanced Research Question

  • Functional group prioritization : The morpholinosulfonyl group is electron-withdrawing, activating the benzamide carbonyl for nucleophilic attack. Test reactivity with amines or thiols under basic conditions .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC under varying pH (7–9) to identify optimal conditions for substitution .
  • Computational modeling : Use DFT calculations to predict charge distribution and identify reactive sites on the benzamide ring .

How can researchers design experiments to assess the compound’s potential enzyme inhibitory activity?

Advanced Research Question

  • Target selection : Prioritize enzymes with sulfonyl-binding pockets (e.g., carbonic anhydrase) or thiazole-interacting domains (e.g., kinase enzymes) .
  • In vitro assays : Use fluorescence-based assays to measure inhibition of enzymatic activity at varying concentrations (1 nM–10 µM) .
  • Docking studies : Perform molecular docking with AutoDock Vina to predict binding modes to target proteins, leveraging PubChem-derived structural data .

What are common pitfalls in chromatographic purification, and how can they be mitigated?

Basic Research Question

  • Pitfalls : Poor solubility in mobile phases, leading to column clogging; co-elution of impurities with similar Rf values .
  • Mitigation : Pre-purify via recrystallization (e.g., using methanol/water mixtures) . Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation .

How should researchers approach SAR studies to enhance biological activity while minimizing toxicity?

Advanced Research Question

  • Substitution patterns : Modify the 5-methoxy group on the benzothiazole ring to electron-donating (e.g., -OCH3 → -NH2) or withdrawing (-NO2) groups and assess cytotoxicity in HEK293 cells .
  • Morpholinosulfonyl replacement : Test bioisosteres (e.g., piperazinylsulfonyl) to reduce metabolic instability .
  • In silico toxicity prediction : Use tools like ProTox-II to prioritize low-risk derivatives before synthesis .

How can contradictory biological activity data across assays be validated?

Advanced Research Question

  • Orthogonal assays : Combine enzyme inhibition data with cell viability (MTT assay) and apoptosis markers (Annexin V) to confirm mechanism .
  • Dose-response curves : Ensure consistency across multiple replicates and cell lines (e.g., MCF-7 vs. HeLa) to rule out cell-specific effects .
  • Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers and validate significance thresholds .

What computational methods predict binding affinity with target proteins?

Advanced Research Question

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with active sites, focusing on hydrogen bonding with the morpholinosulfonyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptors) using MOE .

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